Sebacic dihydrazide

Descripción general

Descripción

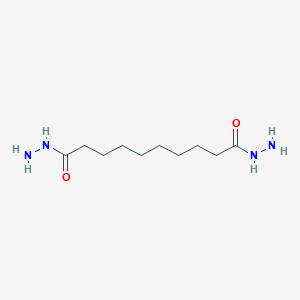

Sebacic dihydrazide is a useful research compound. Its molecular formula is C10H22N4O2 and its molecular weight is 230.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Sebacic dihydrazide (SDH) is a hydrazide derivative of sebacic acid, widely studied for its potential applications in various fields, including materials science and biomedicine. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of sebacic acid with hydrazine. The resulting compound features two hydrazide functional groups, which enhance its reactivity and interaction with biological molecules. The chemical structure can be represented as follows:

Mechanisms of Biological Activity

This compound exhibits several biological activities that make it a candidate for various applications:

- Antimicrobial Activity : Studies have shown that SDH possesses antimicrobial properties against a range of bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Anticancer Properties : Research indicates that SDH can induce apoptosis in cancer cells. It has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

- Biocompatibility : Due to its hydrophilic nature and low toxicity, SDH is considered biocompatible, making it suitable for biomedical applications such as drug delivery systems and tissue engineering.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, SDH was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential for use in antimicrobial formulations .

- Anticancer Activity : A recent investigation evaluated the antiproliferative effects of SDH on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that SDH induces apoptosis via the mitochondrial pathway .

- Biocompatibility Assessment : In a biocompatibility study involving fibroblast cells, SDH exhibited minimal cytotoxicity at concentrations up to 100 µg/mL. Cell viability assays indicated over 90% viability compared to control groups, supporting its use in biomedical applications .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Polymer Chemistry

Curing Agent for Epoxy Resins

Sebacic dihydrazide is extensively used as a curing agent in epoxy resin systems. Its linear structure allows it to form cross-linked networks that enhance the mechanical properties and thermal stability of cured resins. Studies have demonstrated that SDH-based epoxy adhesives exhibit high adhesion strength and low contamination levels, making them suitable for advanced liquid crystal (LC) display applications .

Nucleating Agent for Biodegradable Polymers

In the realm of biodegradable polymers, SDH has been utilized as a nucleating agent to enhance the crystallization behavior of poly(L-lactic acid) (PLLA). Research indicates that incorporating SDH can significantly improve the thermal stability and mechanical properties of PLLA composites, which are valuable in food packaging and biomedical applications .

Biomedical Applications

Drug Delivery Systems

This compound's biocompatibility has led to its exploration in drug delivery systems. Its ability to form hydrogels can be harnessed for controlled release mechanisms, providing a promising avenue for pharmaceutical formulations that require sustained drug release profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, derivatives synthesized from SDH have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential applications in medical devices and coatings that require antimicrobial surfaces .

Chemical Complexation

Metal Ion Binding

This compound acts as a polydentate ligand capable of forming complexes with metal ions such as Co²⁺ and Ni²⁺. This property is particularly useful in chemical modeling and can have implications in catalysis and materials science .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Curing agent for epoxy resins | Enhanced mechanical properties |

| Nucleating agent for PLLA | Improved crystallization and thermal stability | |

| Biomedical Applications | Drug delivery systems | Controlled release mechanisms |

| Antimicrobial coatings | Effective against bacterial infections | |

| Chemical Complexation | Metal ion binding | Useful in catalysis and material synthesis |

Análisis De Reacciones Químicas

Condensation Reactions with Carbonyl Compounds

SDH reacts with aldehydes or ketones to form hydrazones, leveraging its dual hydrazide (-CONHNH₂) functionality. This reaction is pivotal in synthesizing macrocycles and functional polymers:

-

Hydrazone Formation :

Example: Condensation with 7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid yields macrocycles with enhanced thermal stability (250–350°C decomposition) .

-

Kinetic Studies :

Reactions with substituted benzoins (e.g., 4-chlorobenzoin) proceed via nucleophilic attack, confirmed by IR peaks at 1597 cm⁻¹ (C=N) and 692 cm⁻¹ (C-S) .

Curing Reactions in Epoxy Resins

SDH acts as a thermal latent curing agent for epoxy resins, enabling controlled crosslinking:

| Parameter | Value | Source |

|---|---|---|

| Stoichiometric Ratio | 0.25 eq. SDH per epoxy group | |

| Cure Temperature | 120–220°C (dependent on SDH) | |

| Accelerators | Ureas, imidazoles |

-

Mechanism : SDH’s hydrazide protons react with epoxy groups, forming a 3D network. The melt temperature (185–190°C) dictates cure kinetics .

-

Performance : SDH-cured epoxies show 10–15% higher thermal stability than dicyandiamide-cured analogs .

Crosslinking in Acrylic Polymers

SDH enhances mechanical properties in acrylic emulsions by forming covalent bonds during film formation:

-

Reaction :

-

Outcomes :

Coordination Chemistry with Metal Ions

SDH forms stable complexes with transition metals, studied via potentiometric methods:

| Metal Ion | Log Stability Constant | Application |

|---|---|---|

| Co²⁺ | 8.2 ± 0.3 | Catalysis, sensing |

| Ni²⁺ | 7.8 ± 0.2 | Wastewater metal sequestration |

Acylation Reactions

SDH undergoes acylation with acid chlorides to produce bis-amide derivatives:

-

Example : Reaction with hydrocinnamoyl chloride yields N,N'-sebacic bis(hydrocinnamic acid) dihydrazide (HAD), a nucleating agent for polylactic acid (PLLA):

Thermal Decomposition

SDH decomposes at elevated temperatures, releasing gases and forming char:

| Decomposition Product | Temperature Range | Notes |

|---|---|---|

| CO, CO₂, NOₓ | 250–400°C | Identified via TGA-MS |

| Residual Carbonaceous Char | >400°C | 30–40% mass retention |

Synthetic Routes to SDH

-

Primary Method :

-

Alternative : Solvent-free reaction of hydrazine clathrate with dibasic acid diesters (90% purity).

Recent Research Findings

-

Antimicrobial Derivatives : SDH-based thiadiazino-triazoles show inhibition zones up to 18 mm against Staphylococcus aureus at 100 µg/mL .

-

Reversible Hydrazone Formation : SDH derivatives (e.g., adipic acid dihydrazide) equilibrate with hydrazones in aqueous media, enabling stimuli-responsive materials .

Propiedades

IUPAC Name |

decanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883606 | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-83-7 | |

| Record name | Decanedioic acid 1,10-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.